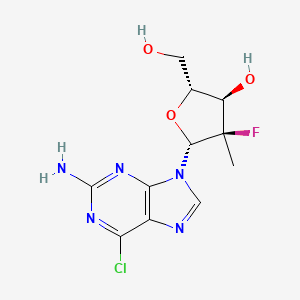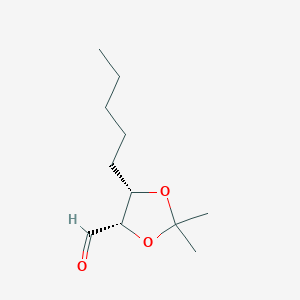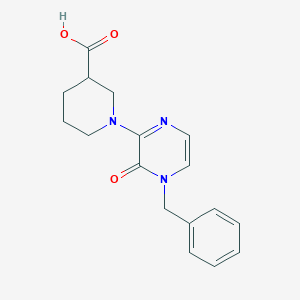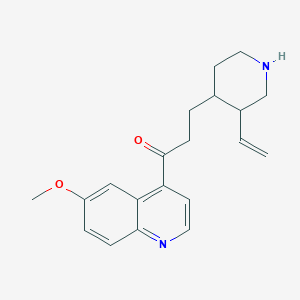
1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a methoxy group, a piperidine ring with a vinyl group, and a propanone moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the quinoline ring, followed by the introduction of the methoxy group through methylation. The piperidine ring is then synthesized separately and functionalized with a vinyl group. Finally, the two intermediates are coupled through a series of reactions to form the desired compound. Industrial production methods often involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions, often employing hydrogen gas and a metal catalyst, can convert the compound into its reduced forms, such as dihydroquinoline derivatives.
Substitution: The methoxy and vinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, using reagents like halogens or organometallic compounds.
Wissenschaftliche Forschungsanwendungen
1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one has been extensively studied for its applications in:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits biological activity, making it a candidate for drug development and biochemical research.
Medicine: Preliminary studies suggest potential therapeutic uses, such as antimicrobial, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism by which 1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from binding to bacterial enzymes, inhibiting their function and leading to cell death. Similarly, its anti-inflammatory effects could be mediated through the modulation of signaling pathways involved in inflammation .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one stands out due to its unique combination of functional groups. Similar compounds include:
1-(6-Methoxyquinolin-4-yl)-3-(3-ethylpiperidin-4-yl)propan-1-one: Differing by the presence of an ethyl group instead of a vinyl group.
1-(6-Methoxyquinolin-4-yl)-3-(3-methylpiperidin-4-yl)propan-1-one: Featuring a methyl group in place of the vinyl group.
These structural variations can lead to differences in chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Eigenschaften
IUPAC Name |
3-(3-ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRSEIPLAZTSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861656 |
Source


|
| Record name | 3-(3-Ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine](/img/structure/B11826912.png)
![(S)-N-(5-(1-(3-(3-fluorophenyl)ureido)ethyl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11826921.png)

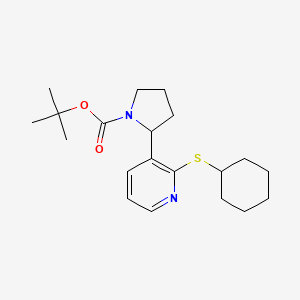
![2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B11826936.png)
![5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride](/img/structure/B11826939.png)
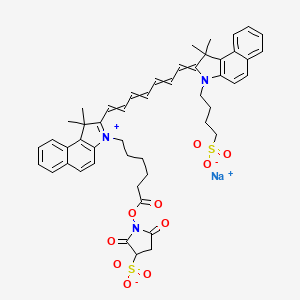
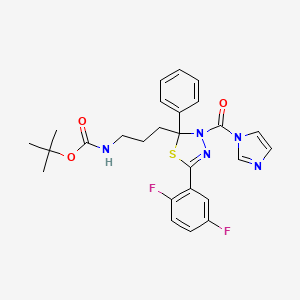

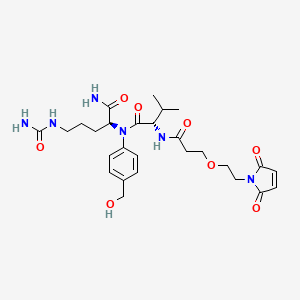
![(3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11826973.png)
